molecular formula C7H13ClFNO2 B2640909 Methyl 3-fluoropiperidine-4-carboxylate hydrochloride CAS No. 1780567-99-8

Methyl 3-fluoropiperidine-4-carboxylate hydrochloride

Cat. No.: B2640909
CAS No.: 1780567-99-8
M. Wt: 197.63
InChI Key: IDVRHQMFHIRKGB-UHFFFAOYSA-N
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Description

Methyl 3-fluoropiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C7H13ClFNO2 and a molecular weight of 197.63 g/mol . This compound is of interest due to its unique chemical structure, which includes a fluorine atom, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoropiperidine-4-carboxylate hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the nucleophilic substitution of a suitable leaving group with a fluorine source under controlled conditions . The reaction conditions often require the use of polar aprotic solvents and specific catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoropiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 3-fluoropiperidine-4-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of Methyl 3-fluoropiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can influence its binding affinity and selectivity towards enzymes or receptors, affecting various biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloropiperidine-4-carboxylate hydrochloride
  • Methyl 3-bromopiperidine-4-carboxylate hydrochloride
  • Methyl 3-iodopiperidine-4-carboxylate hydrochloride

Uniqueness

Methyl 3-fluoropiperidine-4-carboxylate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and metabolic resistance compared to its chloro, bromo, and iodo analogs .

Biological Activity

Methyl 3-fluoropiperidine-4-carboxylate hydrochloride is a fluorinated compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₁₄ClFNO₂
  • Molecular Weight : Approximately 201.65 g/mol
  • Structural Features : The presence of a fluorine atom at the 3-position of the piperidine ring enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs, which can influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The fluorine atom affects the compound's binding affinity, selectivity, and overall pharmacological profile.

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.
  • Receptor Binding : Its structural characteristics suggest potential interactions with neurotransmitter receptors, which could lead to various pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies have shown that derivatives of this compound may possess significant antiproliferative effects against various cancer cell lines. For example, similar fluorinated piperidines have demonstrated IC₅₀ values in the low micromolar range against breast and ovarian cancer cells .
  • Pharmacological Applications : The compound is being explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders due to its ability to penetrate the blood-brain barrier effectively.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits competitive inhibition against certain enzymes involved in metabolic pathways. For instance, it showed promising results in inhibiting monoacylglycerol lipase (MAGL), which is linked to pain modulation and inflammation .
  • ADME Profiling : A study assessing the absorption, distribution, metabolism, and excretion (ADME) properties indicated that the compound has favorable pharmacokinetic profiles, including high plasma protein binding and moderate clearance rates across species, suggesting its potential for therapeutic use .

Data Table

Biological Activity Description IC₅₀ Values (µM)
Antitumor ActivityInhibition of cancer cell proliferation19.9 - 75.3
Enzyme InhibitionCompetitive inhibition of MAGL<10
Pharmacokinetic PropertiesHigh plasma protein binding; moderate clearance>97% bound

Properties

IUPAC Name

methyl 3-fluoropiperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2.ClH/c1-11-7(10)5-2-3-9-4-6(5)8;/h5-6,9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVRHQMFHIRKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNCC1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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